molecular formula C18H20BrNOS B2568230 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1797309-61-5

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2568230
CAS No.: 1797309-61-5
M. Wt: 378.33
InChI Key: PWURXYHYABUSAY-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (CAS 1797309-65-9) is a high-purity synthetic compound with a molecular formula of C18H20BrNOS and a molecular weight of 378.33 g/mol, supplied for advanced chemical and pharmacological research. This compound belongs to the broader class of chalcone and piperidine derivatives, structural families known for their versatile and significant biological activities . Chalcone derivatives have been extensively studied for their potent antiviral effects, demonstrating an ability to selectively target key viral enzymes, as well as for their broad-spectrum antimicrobial applications, showing promise against a range of pathogenic bacteria and fungi, including multidrug-resistant strains . Furthermore, piperidine-containing compounds are frequently explored in neuroscientific research, particularly in the study of pain and analgesia . The specific structure of this reagent, which incorporates both a bromophenyl group and a thiophen-2-yl piperidine moiety, makes it a valuable building block (synthon) for medicinal chemists. Researchers can utilize it in the design and synthesis of novel hybrid molecules for probing structure-activity relationships (SAR), investigating mechanisms of action, and developing potential therapeutic candidates for conditions such as epilepsy and neuropathic pain . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWURXYHYABUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a bromophenyl group, a piperidine moiety, and a thiophenyl group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrNOSC_{18}H_{20}BrNOS, with a molecular weight of 378.3 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable candidate in medicinal chemistry.

PropertyValue
Molecular FormulaC18H20BrNOSC_{18}H_{20}BrNOS
Molecular Weight378.3 g/mol
StructureStructure

Synthesis

The synthesis of 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions:

  • Formation of the Bromophenyl Intermediate : Starting with 2-bromobenzene, a Friedel-Crafts acylation introduces the propanone group.
  • Piperidine Introduction : The intermediate reacts with 4-(thiophen-2-yl)piperidine under nucleophilic substitution conditions to yield the final product.

This compound can also be produced using continuous flow reactors and high-throughput screening for optimized yield and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition with low minimum inhibitory concentrations (MIC). For instance, compounds similar to this one have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential interactions with cancer-related biological targets. Preliminary studies indicate that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

The exact mechanism of action is still under investigation, but it is believed that the compound interacts with specific receptors or enzymes, influencing biochemical pathways. This interaction could alter protein conformation or inhibit enzymatic activity, leading to its observed biological effects .

Case Studies

Several case studies have explored the efficacy of similar compounds in various biological assays:

  • Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial activity, revealing significant inhibition against various pathogens .
  • Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth in vitro, suggesting that modifications to the structure could enhance anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one exhibit significant antimicrobial properties. For instance, research on thiazol-4-one/thiophene-bearing pyrazole derivatives showed promising results against various pathogens, suggesting that modifications to the structure can enhance efficacy against bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. A notable study focused on pyrano[2,3-c]pyrazoles demonstrated that certain derivatives could inhibit glioma cell growth effectively. These compounds exhibited low cytotoxicity towards non-cancerous cells while maintaining significant activity against glioblastoma cell lines . This suggests that similar modifications to the structure of 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one could yield potent anticancer agents.

Material Science Applications

The compound's unique thiophene and piperidine components make it suitable for applications in organic electronics and photonic devices. Thiophene derivatives are known for their conductive properties, which can be exploited in the development of organic semiconductors. Research into the synthesis of thiophene-based materials has shown their potential in organic photovoltaic cells and field-effect transistors.

Agrochemical Applications

Compounds with similar structures have been investigated for their potential as agrochemicals. The presence of bromine and thiophene rings may enhance the bioactivity of these compounds against pests and diseases in crops. Studies focusing on the synthesis of novel pesticides have highlighted the importance of these structural features in improving efficacy and reducing environmental impact.

Case Studies

StudyFocusFindings
Thiazol Derivatives Study Antimicrobial ActivitySignificant activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL .
Pyrano[2,3-c]pyrazole Evaluation Anticancer ActivityCompound 4j showed potent inhibitory effects on glioma cells with minimal toxicity to non-cancerous cells .
Thiophene-Based Materials Material ScienceDemonstrated potential for use in organic photovoltaic applications due to high conductivity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Synthesis Yield Key Properties/Activities References
Target Compound 2-Bromophenyl, thiophene-piperidine N/A Unreported -
1-(Thiophen-2-yl)propan-1-one Thiophene only N/A Intermediate, low MW
3o (Benzo[b]thiophene-indole-chlorophenyl) Indole, chlorophenyl 77% Friedel–Crafts product
DC-TEADin1072-N1 Phenoxyethyl-piperidine 78% Palmitoylation inhibitor
(2E)-3-(4-Bromophenyl)chalcone Chalcone backbone N/A Halogen bonding confirmed
4a-d (Benzofuran-thiophene-pyrimidin-2-ol) Pyrimidine-heterocycle fusion N/A Antimicrobial activity

Key Observations

  • Electron-Withdrawing Groups: The 2-bromophenyl group in the target compound likely enhances stability and reactivity compared to non-halogenated analogs (e.g., 4 MMPPO) .
  • Piperidine vs. Piperazine : Piperidine-thiophene hybrids (target) may offer better conformational flexibility than piperazine derivatives (e.g., MK22 in ).

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (Typical)Reference
Wittig ReactionAllyl chloride, KOtBu, THF, 0–25°C60–75%
Dehydrogenative CouplingMn catalyst, toluene, 80°C50–65%

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Slow evaporation of a solvent (e.g., dichloromethane/hexane) to obtain high-quality single crystals.

Data Collection : Using a diffractometer (e.g., Agilent SuperNova with Mo/Kα radiation) to measure reflection intensities .

Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD ) for phase determination .

Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, thermal parameters, and occupancy factors. Typical residuals: R < 0.05, wR < 0.12 .

Q. Example Workflow :

  • Software : OLEX2 integrates SHELX modules for seamless solution-to-publication workflows .
  • Key Parameters : Monitor data-to-parameter ratios (>15:1) and residual electron density (<1 eÅ⁻³) to avoid overfitting .

Advanced: What strategies resolve crystallographic data discrepancies in halogenated propanones during refinement?

Answer:
Common issues include disorder in the bromophenyl group or thermal motion artifacts . Mitigation strategies:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated aromatics due to symmetry .
  • Constrained Refinement : Apply geometric restraints (e.g., DFIX, SIMU) to stabilize disordered regions while allowing partial occupancy .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion, as seen in related bromophenyl structures .

Case Study : For (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, twinning was resolved using a monoclinic P21/n model with BASF = 0.32, achieving R = 0.043 .

Advanced: How does the thiophene substituent influence the electronic properties of the piperidine ring?

Answer:
The electron-rich thiophene at the piperidine 4-position induces:

  • Conformational Rigidity : The sulfur atom’s lone pairs participate in non-covalent interactions (e.g., C–H···S), stabilizing specific chair conformations in piperidine .
  • Electronic Effects : Resonance donation from thiophene increases the electron density on the piperidine nitrogen, enhancing its nucleophilicity in downstream reactions (e.g., alkylation) .

Q. Supporting Data :

  • Hirshfeld Analysis : For (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-en-1-one, sulfur-mediated interactions account for ~8% of crystal contacts .
  • DFT Calculations : Thiophene-substituted piperidines exhibit reduced LUMO energy (-1.2 eV vs. unsubstituted), favoring electrophilic attack .

Advanced: What reaction optimization challenges arise in catalytic dehydrogenative coupling for similar propanones?

Answer:
Key challenges include:

  • Catalyst Selectivity : Manganese catalysts (e.g., iprPNP) may favor β-hydride elimination over ketone formation. Mitigate by tuning ligand steric bulk .
  • Substrate Compatibility : Electron-deficient bromophenyl aldehydes require higher catalyst loadings (5–10 mol%) compared to electron-rich analogs .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7 mol%Maximizes turnover
SolventTolueneEnhances solubility
Temperature80–100°CBalances kinetics/decomposition

Basic: What spectroscopic techniques characterize the purity and structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry:
    • Ketone Carbonyl : ~205–210 ppm (¹³C).
    • Thiophene Protons : δ 6.9–7.2 ppm (¹H, multiplet) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 391.04 for [M+H]⁺).
  • FT-IR : Strong C=O stretch ~1700 cm⁻¹ and C–Br stretch ~560 cm⁻¹ .

Advanced: How can computational modeling predict the stability of its crystal packing?

Answer:
Hirshfeld Surface Analysis and MERCURY Software map intermolecular interactions:

  • π-π Stacking : Between bromophenyl and thiophene rings (distance ~3.5 Å).
  • Halogen Bonding : C–Br···N contacts (3.0–3.3 Å) stabilize packing .
    Example : For (2E)-3-(4-Bromophenyl)-1-(2-methyl-4-phenyl-3-quinolyl)prop-2-en-1-one, packing energy was calculated at −42.6 kcal/mol using Density Functional Theory (DFT) .

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